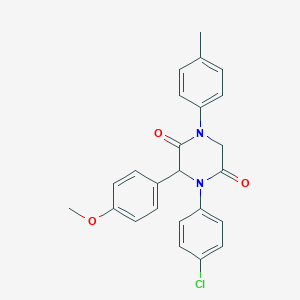![molecular formula C27H29N3O2 B242445 3-[4-(Dimethylamino)phenyl]-4-(3,5-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242445.png)
3-[4-(Dimethylamino)phenyl]-4-(3,5-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Dimethylamino)phenyl]-4-(3,5-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase p300/CBP-associated factor (PCAF). This molecule has been extensively studied in scientific research due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
3-[4-(Dimethylamino)phenyl]-4-(3,5-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione works by binding to the active site of PCAF and preventing the transfer of acetyl groups to histones. This leads to the suppression of tumor growth by inhibiting the expression of genes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting PCAF, this molecule has also been shown to inhibit the activity of other histone acetyltransferases, such as p300 and GCN5. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of cancer stem cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[4-(Dimethylamino)phenyl]-4-(3,5-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione in lab experiments is that it is a small molecule inhibitor that can be easily synthesized. This allows researchers to study the effects of PCAF inhibition in a variety of cell lines and animal models. However, one limitation of using this compound is that it may not be specific to PCAF and may also inhibit the activity of other histone acetyltransferases.
Direcciones Futuras
There are a number of potential future directions for the study of 3-[4-(Dimethylamino)phenyl]-4-(3,5-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione. One area of research could focus on the development of more specific inhibitors of PCAF that do not inhibit the activity of other histone acetyltransferases. Another area of research could focus on the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research could be conducted to better understand the role of PCAF in cancer development and progression.
Métodos De Síntesis
3-[4-(Dimethylamino)phenyl]-4-(3,5-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-(dimethylamino)benzaldehyde with 3,5-dimethylphenylhydrazine to form 3-(4-(dimethylamino)phenyl)-1-(3,5-dimethylphenyl)triazene. This compound is then reacted with 4-methylbenzoyl chloride to form 3-(4-(dimethylamino)phenyl)-1-(3,5-dimethylphenyl)-3-(4-methylphenyl)triazene. The final step involves the reaction of this compound with piperazine to form this compound.
Aplicaciones Científicas De Investigación
3-[4-(Dimethylamino)phenyl]-4-(3,5-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione has been extensively studied in scientific research due to its potential therapeutic applications in cancer treatment. This molecule has been shown to inhibit the activity of PCAF, which is a histone acetyltransferase that is overexpressed in many types of cancer. By inhibiting PCAF, this compound can prevent the acetylation of histones, which can lead to the suppression of tumor growth.
Propiedades
Fórmula molecular |
C27H29N3O2 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
3-[4-(dimethylamino)phenyl]-4-(3,5-dimethylphenyl)-1-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H29N3O2/c1-18-6-10-23(11-7-18)29-17-25(31)30(24-15-19(2)14-20(3)16-24)26(27(29)32)21-8-12-22(13-9-21)28(4)5/h6-16,26H,17H2,1-5H3 |
Clave InChI |
YPPXZVLGWOATIE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=CC(=CC(=C4)C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=CC(=CC(=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


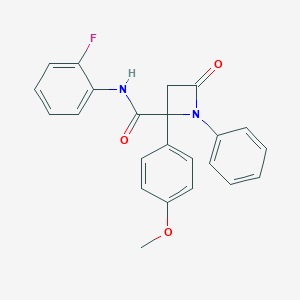
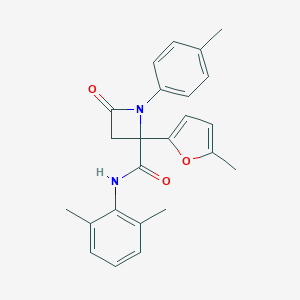

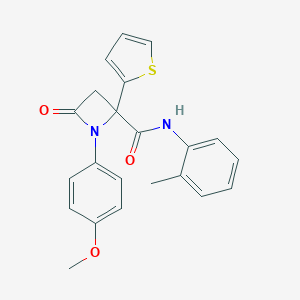
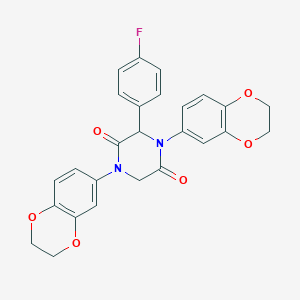

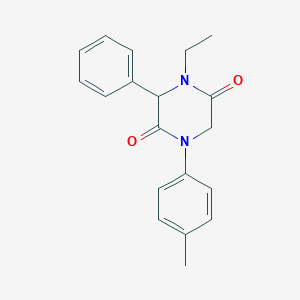


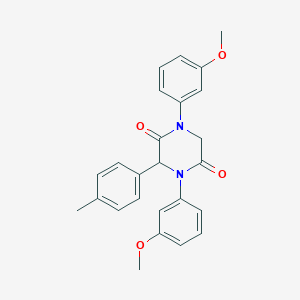
![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
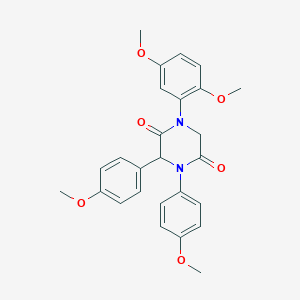
![3-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242393.png)
